3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid
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Overview
Description
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a thiazole moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the piperidine ring can be synthesized via intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . The thiazole ring can be introduced through nucleophilic substitution reactions involving thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have enhanced biological activities and are often explored for their potential therapeutic applications .
Scientific Research Applications
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit the growth of pathogenic fungi by altering cell membrane permeability and affecting hyphal growth . The piperidine ring can modulate neurotransmitter activity, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(2-Aminoethyl)piperidine-3-carboxylic acid and N-substituted piperidine-3-carboxylic acid derivatives.
Thiazole Derivatives: Compounds like 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles.
Uniqueness
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine and thiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c13-9(14)10(2-1-3-11-6-10)4-8-5-15-7-12-8/h5,7,11H,1-4,6H2,(H,13,14) |
InChI Key |
PNDHCDSXJVNDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=CSC=N2)C(=O)O |
Origin of Product |
United States |
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